REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([N:8]([CH3:16])[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:7])[CH3:6].C(=O)(O)[O-].[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C1COCC1.O.[O-]S([O-])(=S)=O.[Na+].[Na+]>[CH3:16][N:8]([C:5]([CH3:7])([CH2:4][CH2:3][CH:2]=[O:1])[CH3:6])[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:12])[CH3:13] |f:1.2,6.7.8|
|
Name
|
12d
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
OCCCC(C)(C)N(C(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Na2S2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was prolonged for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into diethyl ether
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over decalite
|
Type
|
WASH
|
Details
|
washed once with 1N NaOH, once with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography over silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(OC(C)(C)C)=O)C(C)(CCC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |